Adenosine 5'-diphosphate (disodium salt)

Description

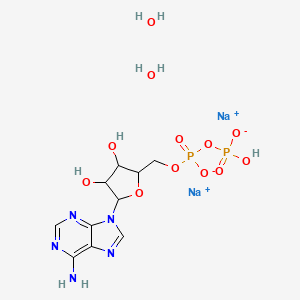

Adenosine 5'-diphosphate disodium salt (ADP-Na₂) is a nucleotide critical to cellular energy metabolism and signaling. Structurally, it consists of adenosine (adenine + ribose) linked to two phosphate groups, with sodium ions neutralizing the acidic phosphate charges. Its molecular formula is C₁₀H₁₄N₅Na₂O₁₀P₂, and it has a molecular weight of 427.2 g/mol . ADP-Na₂ serves as a precursor for ATP synthesis via oxidative phosphorylation and substrate-level phosphorylation. It is also a key ligand for purinergic receptors (e.g., P2Y₁₂ in platelets) and modulates enzymatic activities, such as ribonucleotide reductase . Commercially, it is widely used in biochemical assays, drug discovery, and metabolic studies .

Properties

Molecular Formula |

C10H17N5Na2O12P2 |

|---|---|

Molecular Weight |

507.20 g/mol |

IUPAC Name |

disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;dihydrate |

InChI |

InChI=1S/C10H15N5O10P2.2Na.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;2*1H2/q;2*+1;;/p-2 |

InChI Key |

AIZARHCNBKWDRW-UHFFFAOYSA-L |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Adenosine 5'-diphosphate (ADP) disodium salt is a crucial adenine nucleotide involved in various biological processes, particularly in energy metabolism and cellular signaling. This article explores the biological activity of ADP, focusing on its mechanisms, effects on cellular functions, and implications in clinical research.

- Chemical Formula : C₁₀H₁₃N₅Na₂O₁₀P₂

- Molecular Weight : 471.167 g/mol

- CAS Number : 16178-48-6

Biological Functions

ADP plays several essential roles in cellular biology:

- Energy Metabolism : ADP is a substrate for ATP synthesis. It is converted into ATP by ATP synthases, facilitating energy storage and transfer within cells .

- Platelet Activation : ADP is a significant mediator in platelet aggregation by interacting with specific receptors (P2Y1, P2Y12, and P2X1) on platelet surfaces. This interaction is crucial for hemostasis and thrombosis .

- Cell Signaling : ADP acts as a signaling molecule that can influence various physiological processes, including vasodilation and neurotransmission.

ADP exerts its biological effects through several mechanisms:

- Ecto-Nucleotide Triphosphate Diphosphohydrolase (CD73) Inhibition : ADP can inhibit ecto-5'-nucleotidase (CD73), which prevents the conversion of AMP to adenosine, thereby modulating adenosine signaling pathways .

- Vasoconstriction : It has been noted that ADP can function as a vasoconstrictor, influencing blood flow dynamics .

- Resistance Modulation in Cancer Cells : Research indicates that ADP can reverse drug resistance in certain cancer cell lines by enhancing drug uptake and inhibiting efflux mechanisms .

Study 1: Platelet Activation Dynamics

A study examined the role of ADP in platelet activation under various conditions. The findings demonstrated that:

- ADP concentrations significantly influenced platelet aggregation.

- The inhibition of specific receptors led to decreased aggregation, highlighting the importance of ADP in coagulation processes .

Study 2: Cancer Resistance Mechanisms

In another investigation, the effects of ADP on multidrug-resistant (MDR) cancer cells were analyzed. The results showed:

- ADP treatment reversed doxorubicin resistance in ecto-5'-nucleotidase-positive MDR cells.

- Enhanced rhodamine uptake was observed, indicating increased intracellular accumulation of chemotherapeutic agents .

Data Table: Biological Activities of Adenosine 5'-diphosphate

Comparison with Similar Compounds

Structural and Functional Comparison with Other Adenosine Phosphates

ADP-Na₂ belongs to the adenosine phosphate family, which includes:

Key Differences :

- Phosphate Groups : AMP (1), ADP (2), ATP (3). The number of phosphates dictates energy transfer capacity and receptor specificity. For example, ATP activates P2X receptors, while ADP primarily binds P2Y receptors .

- Stability : ADP-Na₂ is less stable than ATP under physiological conditions due to fewer phosphate bonds, making it more susceptible to enzymatic hydrolysis .

Comparison with Nucleoside Diphosphates (CDP, GDP, UDP)

ADP-Na₂ shares structural similarities with other nucleoside diphosphates but differs in biological roles:

Notable Findings:

- Mg²⁺ Sensitivity : ADP reductase activity in Ehrlich tumor cells is inhibited at Mg²⁺ > 0.1 mM, whereas CDP reductase requires 3–4 mM Mg²⁺, suggesting distinct enzymatic binding sites .

- Receptor Specificity : ADP-Na₂ induces platelet aggregation via P2Y₁₂ receptors, while UDP and CDP lack this activity .

Modified ADP Analogues and Derivatives

Structural modifications to ADP-Na₂ significantly alter its bioactivity:

Mechanistic Insights :

- Purine Ring Modifications : 2-Methylthio-ADP enhances platelet receptor affinity due to increased hydrophobicity and steric effects .

- Phosphate Chain Alterations : Replacing the anhydride oxygen with methylene (e.g., methylenediphosphonate) abolishes platelet aggregation activity, highlighting the necessity of hydrolyzable phosphate bonds .

Role in Energy Metabolism vs. Similar Metabolites

ADP-Na₂’s interplay with ATP and AMP reflects cellular energy status:

Case Study : In ischemic rat models, ADP-Na₂ levels correlate with mitochondrial dysfunction. Compounds like danshen dripping pills elevate ADP/ATP ratios, restoring energy metabolism . In contrast, prolonged ice storage of fish reduces ADP levels, increasing K-value (freshness indicator) due to autolytic degradation .

Q & A

Q. How do post-translational modifications of ADP-binding proteins affect nucleotide affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.